molecular formula C15H22BNO3 B1456454 N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide CAS No. 1235450-93-7

N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide

Cat. No. B1456454
M. Wt: 275.15 g/mol
InChI Key: YDKPXUYTOCEYIB-UHFFFAOYSA-N
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Description

“N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide” is an important boric acid derivative . It is commonly used in medicine and as a chemical intermediate .


Synthesis Analysis

This compound is obtained by a two-step substitution reaction . The synthesis involves the Miyaura borylation and sulfonylation reactions . The total yield of the reaction is as high as 86.73% .


Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . The compound is also used in the Suzuki reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through the molecular electrostatic potential and frontier molecular orbitals . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

The study by Qutob et al. (2022) reviews the degradation of acetaminophen, an acetamide derivative, using advanced oxidation processes (AOPs). It discusses the pathways, by-products, and biotoxicity of degradation, highlighting the effectiveness of AOPs in breaking down recalcitrant compounds in environmental settings. This research can be indirectly related to the study of N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide by demonstrating the methodologies for analyzing and mitigating the environmental impact of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Biological Effects and Toxicity

Kennedy (2001) explores the toxicology of acetamide and its derivatives, providing an update on biological effects and environmental toxicology. This kind of study is crucial for understanding the safety, potential hazards, and environmental impact of chemical compounds, including complex acetamides used in scientific research (Kennedy, 2001).

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of ketamine, an NMDA receptor antagonist, are discussed by Peltoniemi et al. (2016). While not directly related to N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide, this review provides insight into how complex chemical compounds interact with biological systems and their therapeutic potentials. It emphasizes the importance of understanding the diverse effects of pharmacologically active compounds (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

Environmental Protection and Compound Removal

Igwegbe et al. (2021) review the adsorptive elimination of acetaminophen from water, addressing the challenges of detecting and treating water pollutants, including acetamide derivatives. This study underscores the environmental significance and methodologies for removing contaminants from water, which could be applicable to similar compounds (Igwegbe, Aniagor, Oba, Yap, Iwuchukwu, Liu, Souza, & Ighalo, 2021).

Future Directions

The compound has been used in various applications, including boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also one of the important nucleophiles in the Suzuki reaction . Therefore, it has a wide range of applications and a promising future in the field of medicine and chemical synthesis .

properties

IUPAC Name

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-11(18)17-10-12-6-8-13(9-7-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKPXUYTOCEYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145922
Record name N-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide

CAS RN

1235450-93-7
Record name N-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235450-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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